(4S)-4-amino-5-[[(2S)-4-carboxy-1-(naphthalen-2-ylamino)-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Description
This compound is a pentanoic acid derivative featuring a complex peptidomimetic structure. Its key structural elements include:
- A (4S)-4-amino-substituted pentanoic acid backbone.
- A (2S)-4-carboxy-1-(naphthalen-2-ylamino)-1-oxobutan-2-yl side chain, introducing a naphthalene moiety via an amide linkage.
Properties
IUPAC Name |
(4S)-4-amino-5-[[(2S)-4-carboxy-1-(naphthalen-2-ylamino)-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O6/c21-15(7-9-17(24)25)19(28)23-16(8-10-18(26)27)20(29)22-14-6-5-12-3-1-2-4-13(12)11-14/h1-6,11,15-16H,7-10,21H2,(H,22,29)(H,23,28)(H,24,25)(H,26,27)/t15-,16-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FISYZJITBVGXRR-HOTGVXAUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23645-15-0 | |
| Record name | 23645-15-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-amino-5-[[(2S)-4-carboxy-1-(naphthalen-2-ylamino)-1-oxobutan-2-yl]amino]-5-oxopentanoic acid typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Naphthalen-2-ylamino Intermediate: This step involves the reaction of naphthalene with an appropriate amine under controlled conditions to form the naphthalen-2-ylamino intermediate.
Coupling Reaction: The intermediate is then coupled with a carboxylic acid derivative to form the desired product. This step may require the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Functional Group Reactivity
The molecule contains the following reactive moieties:
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Carboxylic acid groups (two instances)
-
Amide bonds (two instances)
-
Primary amine group
-
Naphthalenylamino substituent
| Functional Group | Reaction Type | Conditions | Example Products |
|---|---|---|---|
| Carboxylic acid (-COOH) | Esterification | Acid catalysis, alcohols | Ethyl esters |
| Carboxylic acid (-COOH) | Amide formation | Coupling agents (e.g., DCC, EDC) | Peptide-like adducts |
| Amide (-CONH-) | Hydrolysis | Acidic/basic aqueous media | Carboxylic acids + amines |
| Primary amine (-NH2) | Schiff base formation | Aldehydes/ketones | Imine derivatives |
| Aromatic amino group | Electrophilic substitution | Nitration, sulfonation | Nitro-/sulfo-substituted derivatives |
Hydrolysis of Amide Bonds
The amide bonds in the molecule are susceptible to hydrolysis under acidic or alkaline conditions. For example:
This reaction is critical in prodrug activation, as seen in patent EP2525830B1, where enzymatic cleavage of analogous amide bonds releases active drug components .
Decarboxylation
The β-ketocarboxylic acid moiety may undergo decarboxylation under thermal conditions, yielding a ketone:
This pathway is common in structurally related compounds with labile carboxyl groups .
Esterification and Amidation
The carboxylic acid groups can react with alcohols or amines to form esters or amides, respectively. For instance, reaction with methanol under acid catalysis produces methyl esters:
Such transformations are widely utilized to modify solubility and bioavailability .
Schiff Base Formation
The primary amine group can react with carbonyl compounds (e.g., aldehydes) to form Schiff bases:
This reaction is reversible and pH-dependent, with implications in drug conjugation strategies .
Enzymatic and Biological Reactions
The compound’s peptide-like structure suggests potential interactions with proteolytic enzymes. For example:
-
Trypsin-like proteases may cleave at specific amide bonds, as observed in prodrug linker systems .
-
Carboxypeptidases could target terminal carboxylic acid groups, altering pharmacokinetic profiles.
Stability Considerations
| Factor | Impact |
|---|---|
| pH | Acidic conditions promote amide hydrolysis. |
| Temperature | Elevated temps accelerate decarboxylation. |
| Oxidative environments | May degrade aromatic naphthalene substituents. |
Scientific Research Applications
Synthetic Building Block
This compound serves as a building block in organic synthesis, particularly in the development of complex molecules. Its unique structure allows for various chemical modifications, making it a versatile reagent in synthetic chemistry.
Drug Development
Research has indicated that (4S)-4-amino-5-[[(2S)-4-carboxy-1-(naphthalen-2-ylamino)-1-oxobutan-2-yl]amino]-5-oxopentanoic acid may possess therapeutic properties. It is being investigated as a lead compound for developing new pharmaceuticals targeting various diseases, particularly those related to metabolic disorders and cancer.
Case Study: Anticancer Properties
A study demonstrated that derivatives of this compound exhibited cytotoxic effects on cancer cell lines. The mechanism involved the modulation of GGT activity, leading to apoptosis in cancer cells. This highlights the potential of this compound in anticancer drug development.
Specialty Chemicals
In industry, this compound is utilized to produce specialty chemicals with specific properties. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—enables the synthesis of tailored materials for applications in pharmaceuticals and biochemistry.
Mechanism of Action
The mechanism of action of (4S)-4-amino-5-[[(2S)-4-carboxy-1-(naphthalen-2-ylamino)-1-oxobutan-2-yl]amino]-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Substituent-Driven Comparisons
- Naphthalene vs. Cyclohexyl/Indole Groups: The naphthalen-2-ylamino group in the target compound confers aromaticity and planar geometry, enhancing π-π stacking interactions with hydrophobic protein pockets. In contrast, the 4,4-dimethylcyclohexyl group in introduces steric bulk and reduced polarity, likely decreasing aqueous solubility. The 5-methoxyindole group in shares aromaticity but differs in electronic properties due to the methoxy substituent, which may alter binding kinetics.
Peptide-like Side Chains :
Gamma-Glutamylglutamine shares a similar backbone but replaces the naphthalene with a glutamine residue, emphasizing natural peptide compatibility. This substitution reduces hydrophobicity and may enhance metabolic stability in biological systems.
Backbone Modifications
Carboxylic Acid Positioning :
The target compound’s dual carboxylic acid groups (at positions 4 and 5) create a zwitterionic structure at physiological pH, enhancing solubility compared to derivatives like , which lack this feature.Amide Linkages :
The (2S)-4-carboxy-1-oxobutan-2-yl side chain in the target compound introduces a β-linked amide, contrasting with the α-linked amides in MFR-a cofactors . This difference may influence conformational flexibility and enzyme binding.
Chemoinformatic Similarity Analysis
Using Tanimoto coefficients (a common metric for structural similarity ), the target compound shows moderate similarity (~0.6–0.7) to gamma-Glutamylglutamine due to shared backbone motifs. Its similarity to cyclohexyl or indole derivatives is lower (~0.3–0.4), driven by divergent substituents.
Biological Activity
The compound (4S)-4-amino-5-[[(2S)-4-carboxy-1-(naphthalen-2-ylamino)-1-oxobutan-2-yl]amino]-5-oxopentanoic acid is a complex peptidomimetic that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 393.41 g/mol. The compound features multiple functional groups, including amino, carboxylic acid, and oxo groups, which contribute to its biological activity.
Structural Representation
The structural representation can be summarized as follows:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H23N3O6 |
| Molecular Weight | 393.41 g/mol |
The primary mechanism of action for this compound involves its interaction with specific biological targets, potentially influencing metabolic pathways or receptor activities.
Target Interactions
Research indicates that this compound may exhibit binding affinity towards various biological targets:
Therapeutic Implications
The compound shows promise in therapeutic applications, particularly in the treatment of conditions related to metabolic disorders and cancer. Its ability to modulate enzyme activities or receptor interactions may provide a basis for developing new therapeutic agents.
Study 1: Anticancer Activity
In a study assessing the anticancer properties of peptidomimetics, this compound demonstrated significant cytotoxic effects against various cancer cell lines. The study reported IC50 values indicating effective inhibition of cell proliferation.
Study 2: Metabolic Regulation
Another investigation focused on the metabolic regulation properties of this compound. It was found to influence key metabolic enzymes involved in glycolysis and gluconeogenesis, suggesting its potential role in managing diabetes and obesity-related disorders.
Q & A
Q. Advanced Research Focus
- Chiral HPLC : Utilize columns with cellulose- or amylose-based stationary phases (e.g., Chiralcel OD-H) and polar mobile phases (e.g., hexane/ethanol) for baseline separation .
- Optical rotation : Compare [α] values with literature standards (e.g., (S)-amino acids typically show negative rotations) .
- X-ray crystallography : Resolve absolute configuration via single-crystal analysis (e.g., using synchrotron radiation for small molecules) .
Data Example : In compound 5b, chiral HPLC confirmed >98% enantiomeric excess (ee) using a Daicel Chiralpak IC column .
What strategies mitigate stability issues in aqueous or physiological buffers?
Advanced Research Focus
Degradation pathways include:
- Hydrolysis : Susceptible amide bonds may cleave at pH >6. Use lyophilization for long-term storage and test stability in PBS (pH 7.4) via LC-MS over 24–72 hours .
- Oxidation : Add antioxidants (e.g., 0.1% BHT) to buffers for thiol-containing analogs .
- Temperature sensitivity : Store at −80°C under inert gas (N) to prevent decomposition .
Case Study : Related naphthalene derivatives showed <5% degradation after 48 hours at 4°C in neutral buffers .
How can structure-activity relationships (SAR) be systematically studied for this compound?
Advanced Research Focus
Design SAR studies by:
- Scaffold modification : Replace the naphthalene moiety with other aromatic groups (e.g., biphenyl, indole) to assess hydrophobic interactions .
- Amino acid substitution : Test analogs with D-configuration or non-proteinogenic residues (e.g., norleucine) to probe stereochemical requirements .
- Functional group tuning : Introduce methyl or fluorine groups to modulate electronic effects and binding affinity .
Data Integration : Use molecular docking (e.g., AutoDock Vina) to correlate SAR with predicted binding poses in target proteins.
What are the best practices for characterizing byproducts in large-scale syntheses?
Q. Advanced Research Focus
- High-resolution mass spectrometry (HRMS) : Identify unexpected adducts (e.g., dimerization products) with sub-ppm mass accuracy .
- NMR-guided isolation : Use preparative HPLC to isolate trace byproducts (>95% purity) for structural elucidation .
- Reaction monitoring : Implement PAT (process analytical technology) tools like ReactIR to detect intermediates in real time .
Example : In multicomponent reactions, HRMS revealed a minor Ugi byproduct (m/z 589.2453) attributed to incomplete cyclization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
